molecular formula C7H14N6O2 B8742937 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol CAS No. 109114-20-7

2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol

Cat. No. B8742937
M. Wt: 214.23 g/mol
InChI Key: UWCHSXAUFIEWOJ-UHFFFAOYSA-N
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Patent
US06127538

Procedure details

14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine and 11.6 g (0.11 mol) of 2-(2'-aminoethoxy)ethanol were added to 60 mL of water and heated to 100° C. while stirring the mixture as a suspension. After continuing the reaction for 2 hours, an aqueous solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water was dropwise added over 1 hour while maintaining the reaction temperature, and the reaction was continued for further 3 hours at the same temperature. The homogeneous reaction mixture thus obtained was gradually cooled and allowed to stand at room temperature for one night. The crystals precipitated were collected by filtration, washed with a small amount of water, and recrystallized from water to obtain 13.5 g of the intended compound, 2,4-diamino-6-(5-hydroxy-3-oxapentylamino)-1,3,5-triazine as crystals. Yield 62%.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[NH2:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16].[OH-].[Na+]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Name
Quantity
11.6 g
Type
reactant
Smiles
NCCOCCO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring the mixture as a suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature
CUSTOM
Type
CUSTOM
Details
The homogeneous reaction mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was gradually cooled
WAIT
Type
WAIT
Details
to stand at room temperature for one night
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)NCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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